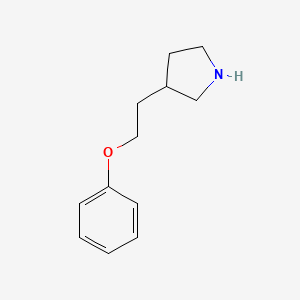

3-(2-Phenoxyethyl)pyrrolidine

描述

Contextual Significance of the Pyrrolidine (B122466) Heterocyclic Scaffold in Drug Discovery and Development

The pyrrolidine ring is a quintessential "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to multiple biological targets with high affinity. acs.org Its prevalence in a multitude of U.S. Food and Drug Administration (FDA)-approved drugs underscores its therapeutic relevance. chemdiv.com The significance of the pyrrolidine moiety stems from several key characteristics. As a saturated heterocycle, it provides a three-dimensional geometry that allows for a more comprehensive exploration of the binding pockets of biological targets compared to its flat, aromatic counterpart, pyrrole. Current time information in Bangalore, IN.acs.org This non-planar structure, often exhibiting a "pseudorotation," contributes to the stereochemical complexity of molecules, which is crucial for specific interactions with chiral biological macromolecules like proteins and enzymes. Current time information in Bangalore, IN.acs.org

The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities exhibited by compounds containing this ring system. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. ontosight.aimdpi.comnih.gov The structural flexibility of the pyrrolidine ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives to achieve desired therapeutic outcomes. nih.gov Numerous marketed drugs, such as the antihypertensive agent Captopril and the antibiotic Clindamycin, feature a pyrrolidine core, attesting to its enduring importance in drug design and development. mdpi.com

The following table provides examples of FDA-approved drugs containing the pyrrolidine scaffold, highlighting the diverse therapeutic areas where this heterocyclic system has made a significant impact.

| Drug Name | Therapeutic Class |

| Captopril | Antihypertensive (ACE Inhibitor) |

| Clindamycin | Antibiotic |

| Aniracetam | Nootropic (for cognitive disorders) |

| Procyclidine | Anticholinergic (for Parkinson's disease) |

| Daridorexant | Insomnia Treatment |

| Pacritinib | JAK2 Inhibitor (for myelofibrosis) |

| Futibatinib | FGFR4 Inhibitor (for cholangiocarcinoma) |

This table is not exhaustive but provides illustrative examples of the therapeutic applications of pyrrolidine-containing drugs. nih.govsigmaaldrich.com

Importance of the Phenoxyethyl Moiety in Medicinal Chemistry and Bioactive Molecules

The phenoxyethyl group is another structural element of considerable interest in medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacological profiles. This moiety, consisting of a phenyl ring linked to an ethyl group via an ether oxygen, can significantly influence a molecule's properties, including its binding affinity, selectivity, and pharmacokinetic profile. Current time information in Bangalore, IN.nih.gov

The presence of the phenoxyethyl moiety has been associated with a wide array of biological activities. For instance, derivatives containing this group have demonstrated potent anti-HIV activity, with some phenoxyethyl thiourea (B124793) compounds acting as non-nucleoside reverse transcriptase inhibitors. acs.org Furthermore, the phenoxy group can mimic the side chain of the amino acid phenylalanine, enabling interactions with biological targets that recognize this residue. Current time information in Bangalore, IN. Research has also highlighted the role of the phenoxyethyl motif in compounds targeting neurological disorders, with some derivatives showing potential as antidepressant and anxiolytic agents by interacting with serotonin (B10506) receptors. Current time information in Bangalore, IN.

The ether oxygen within the phenoxyethyl group can act as a hydrogen bond acceptor, contributing to the binding of the molecule to its target protein. Current time information in Bangalore, IN. The aromatic phenyl ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. Current time information in Bangalore, IN. The flexibility of the ethyl linker allows the phenoxy group to adopt an optimal orientation within the binding site. The following table showcases examples of research on compounds containing the phenoxyethyl moiety and their associated biological activities.

| Compound Class | Biological Activity | Reference |

| Phenoxyethyl Pyridyl Thioureas | Anti-HIV | acs.org |

| Aryloxyalkyl Piperazines | Antidepressant/Anxiolytic | Current time information in Bangalore, IN. |

| N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis | sigmaaldrich.com |

| Phenoxyethyl Pyrrole Derivatives | Potential Anti-inflammatory/Antimicrobial | ontosight.ai |

| (2-Phenoxyethyl)urea Derivatives | Potential Pharmaceutical/Agrochemical | mdpi.com |

Overview of Academic Research Perspectives on 3-(2-Phenoxyethyl)pyrrolidine and Related Derivatives

The convergence of the well-established pyrrolidine scaffold and the functionally significant phenoxyethyl moiety in the structure of this compound presents an intriguing prospect for the development of novel bioactive compounds. While a comprehensive body of literature solely dedicated to this compound is not extensive, research on structurally related analogs provides valuable insights into its potential pharmacological applications.

Academic investigations into derivatives of this compound and its congeners have explored their utility in various therapeutic areas. For instance, the synthesis and pharmacological evaluation of N-(1-(2-phenoxyethyl)pyrrolidinyl)propionanilides have revealed significant analgesic activity. nih.gov This suggests that the this compound core can serve as a valuable template for the design of new pain management agents. In these analogs, the phenoxyethyl group attached to the pyrrolidine nitrogen was found to be one of the most active substituents. nih.gov

Furthermore, research into antagonists for the 5-HT2A receptor, a target implicated in various neurological and psychiatric disorders, has led to the development of compounds incorporating a phenoxyethyl-pyrrolidine structure. Specifically, (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine has been identified as a potent and selective 5-HT2A receptor antagonist. nih.govnih.gov This highlights the potential of the phenoxyethylpyrrolidine framework in the development of treatments for conditions such as schizophrenia and mood disorders. nih.gov

The synthesis of various substituted pyrrolidine derivatives is a recurring theme in the literature, often employing strategies that could be adapted for the preparation of this compound and its analogs. mdpi.com Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to both the phenoxy ring and the pyrrolidine nucleus can significantly impact biological activity. For example, the introduction of substituents on the phenyl ring of the phenoxyethyl moiety can modulate the potency and selectivity of the compounds.

The following table summarizes key research findings on compounds structurally related to this compound, illustrating the diverse research directions being pursued.

| Compound Series | Key Research Finding | Potential Application | Reference |

| N-(1-(2-phenoxyethyl)pyrrolidinyl)propionanilides | Significant analgesic activity observed. | Analgesics | nih.gov |

| (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine | Potent and selective 5-HT2A receptor antagonist. | Neurological/Psychiatric Disorders | nih.govnih.gov |

| 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine | Investigated for anti-inflammatory and antimicrobial activities. | Anti-inflammatory/Antimicrobial | |

| 1-Heteroaryl-2-alkoxyphenyl analogs with pyrrolidine | Showed antiviral activity against SARS-CoV-2. | Antiviral | mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

3-(2-phenoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-4-12(5-3-1)14-9-7-11-6-8-13-10-11/h1-5,11,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFWNGXFWQBXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Phenoxyethyl Pyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The synthesis of substituted pyrrolidines can be approached through two main strategies: the construction of the pyrrolidine ring from acyclic precursors with the desired substituents already in place, or the functionalization of a pre-existing pyrrolidine scaffold. These approaches offer flexibility in accessing a diverse range of analogs.

Asymmetric Synthetic Approaches for Pyrrolidine Scaffolds

The stereochemistry of the pyrrolidine ring is often crucial for its biological activity. Consequently, numerous asymmetric synthetic methods have been developed to control the spatial arrangement of substituents.

One effective strategy involves the use of enzymatic dynamic kinetic resolution (DKR). For instance, the asymmetric synthesis of a cis-2,5-disubstituted pyrrolidine, a core scaffold of β3-AR agonists, was achieved using an enzymatic DKR reduction of a keto ester. This key step established two stereogenic centers in a syn-1,2-amino alcohol with high enantiomeric excess (>99% ee) and diastereomeric ratio (>99:1 dr) organic-synthesis.com.

Asymmetric lithiation of N-Boc-pyrrolidine, followed by reaction with an electrophile, provides another powerful route to enantioenriched pyrrolidines masterorganicchemistry.com. This method allows for the direct functionalization of the pyrrolidine ring in a stereocontrolled manner. Furthermore, catalytic asymmetric C–H insertion of carbenes into the pyrrolidine ring has emerged as a strategy to access 2,5-disubstituted analogs masterorganicchemistry.com.

Chiral auxiliaries derived from readily available chiral pool materials like d- or l-alanine have also been instrumental in the stereoselective synthesis of trans-2,5-dimethylpyrrolidines masterorganicchemistry.com. These auxiliaries guide the stereochemical outcome of reactions, leading to the desired enantiomerically pure products.

Ring Contraction Reactions for Pyrrolidine Synthesis

Ring contraction reactions offer a novel approach to the pyrrolidine skeleton from larger, more readily available cyclic compounds. A notable example is the photo-promoted ring contraction of pyridines. This method utilizes silylborane to convert pyridines into pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton gordon.eduwikipedia.orgnih.govwikipedia.org. This reaction demonstrates broad substrate scope and high functional group compatibility, making it a versatile tool for pyrrolidine synthesis gordon.eduwikipedia.orgnih.govwikipedia.org.

Another approach involves the thermal "Spino" ring contraction of chiral hydroxamic acids, which are derived from benzyloxy imides. This stereospecific reaction yields carbamate-protected 2,2-disubstituted pyrrolidines and has been utilized as the first catalytic enantioselective method for their synthesis organic-chemistry.org. The sequence involves an asymmetric allylic alkylation to set the stereochemistry, followed by the stereoretentive ring contraction organic-chemistry.org.

Glycine-Based [3+2] Cycloaddition Reactions for Pyrrolidine-Containing Polycycles

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings, including pyrrolidines. Glycine and its derivatives are versatile starting materials for generating azomethine ylides, which are key intermediates in these cycloadditions. Decarboxylative 1,3-dipolar [3+2] cycloaddition of glycine-derived oxazolidine-5-ones with various dipolarophiles provides an efficient route to pyrrolidine-containing polycyclic compounds wikipedia.orgscispace.com. This approach is characterized by its high atom economy, minimal byproduct formation, and good synthetic efficiency wikipedia.org.

These reactions can be integrated with other annulation reactions in one-pot syntheses to rapidly build molecular complexity wikipedia.orgscispace.com. For example, a pseudo five-component reaction involving glycine, aldehydes, and maleimides can create tetracyclic pyrrolizidines in high yields and diastereoselectivities wikipedia.org.

| Cycloaddition Strategy | Key Features | Resulting Scaffold |

| Decarboxylative double [3+2] cycloaddition | Pseudo five-component reaction, formation of two semi-stabilized azomethine ylides | Tetracyclic pyrrolizidines |

| Integrated annulation reactions | One-pot synthesis, high atom economy | Pyrrolidine-containing polycycles |

Functionalization of Preformed Pyrrolidine Rings

The direct functionalization of a pre-existing pyrrolidine ring is an attractive strategy for the synthesis of analogs, as it allows for the late-stage introduction of substituents. Redox-neutral α-C–H functionalization provides a means to introduce aryl groups at the α-position of pyrrolidine in a one-pot method mdpi.comorganic-chemistry.org. This approach avoids the need for pre-functionalized starting materials and offers a greener alternative to metal-mediated methods mdpi.comorganic-chemistry.org.

Palladium-catalyzed hydroarylation of pyrrolines is another effective method for introducing aryl substituents at the 3-position of the pyrrolidine ring. This process has a broad substrate scope and can be used to directly synthesize drug-like molecules from readily available precursors nih.govnih.gov.

Chemical Synthesis of the 2-Phenoxyethyl Moiety Integration

Once the substituted pyrrolidine core is synthesized, the final step in the preparation of 3-(2-Phenoxyethyl)pyrrolidine involves the attachment of the 2-phenoxyethyl side chain. This is typically achieved through the formation of an ether linkage.

Etherification and Alkylation Strategies for Phenoxyethyl Attachment

The most common methods for forming the ether bond in this compound involve the reaction of a pyrrolidine precursor bearing a 2-hydroxyethyl group at the 3-position with a phenoxide, or a pyrrolidine with a suitable leaving group on the ethyl side chain reacting with phenol.

Williamson Ether Synthesis: This classic and widely used method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction masterorganicchemistry.comwikipedia.org. To synthesize this compound, this could involve two main pathways:

Reaction of sodium phenoxide (generated by treating phenol with a base like sodium hydroxide or sodium hydride) with a 3-(2-haloethyl)pyrrolidine (e.g., 3-(2-chloroethyl)pyrrolidine).

Reaction of the sodium salt of 3-(2-hydroxyethyl)pyrrolidine (formed by deprotonation with a strong base) with a phenyl halide. However, the SN2 reaction on an unactivated aryl halide is generally difficult. A more feasible approach is to activate the pyrrolidine-containing alcohol.

The Williamson ether synthesis is generally efficient for primary alkyl halides, which would be the case for a 3-(2-haloethyl)pyrrolidine precursor masterorganicchemistry.com.

| Reactants | Reaction Type | Key Considerations |

| Sodium phenoxide + 3-(2-haloethyl)pyrrolidine | SN2 | Favored for primary halides. |

| 3-(2-hydroxyethyl)pyrrolidine alkoxide + Phenyl halide | SNAr or other | Generally less favorable for unactivated aryl halides. |

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for converting an alcohol into an ether with inversion of stereochemistry, using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.org. In the context of synthesizing this compound, this reaction would involve treating 3-(2-hydroxyethyl)pyrrolidine with phenol in the presence of PPh3 and DEAD/DIAD organic-synthesis.comnih.govorganic-chemistry.orgwikipedia.orgscispace.com. This method is particularly useful for coupling secondary alcohols and proceeds under mild conditions organic-chemistry.org.

Ullmann Condensation: The Ullmann condensation is a copper-promoted reaction for the formation of aryl ethers from aryl halides and alcohols or phenols wikipedia.org. This reaction typically requires higher temperatures than palladium-catalyzed methods but has been improved with the use of soluble copper catalysts and various ligands wikipedia.org. The synthesis of this compound via an Ullmann-type reaction would involve the coupling of 3-(2-hydroxyethyl)pyrrolidine with a phenyl halide (e.g., iodobenzene or bromobenzene) in the presence of a copper catalyst and a base wikipedia.orgnih.govresearchgate.net. Modern protocols have been developed that allow these reactions to proceed under milder conditions nih.gov.

Coupling Reactions in Phenoxyethyl Side Chain Construction

The formation of the phenoxyethyl side chain, a key structural motif of this compound, is often achieved through robust and versatile coupling reactions. The Williamson ether synthesis is a classic and widely employed method for constructing the aryl ether linkage. This reaction involves the coupling of a phenoxide with an electrophile, such as an alkyl halide.

In the context of synthesizing this compound analogues, this strategy can be applied in two primary ways:

Attaching the pre-formed side chain: A phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) can be coupled with a pyrrolidine precursor functionalized with a nucleophile at the 3-position.

Forming the ether linkage on the pyrrolidine scaffold: A pyrrolidine derivative bearing a 2-hydroxyethyl group at the 3-position can be reacted with a phenol under basic conditions, or with an aryl halide using a metal catalyst.

A notable example of this type of C-O bond formation is seen in the synthesis of the antiviral drug Asunaprevir. mdpi.com In this synthesis, a key step involves the Williamson reaction between the 4-hydroxyproline derivative and 1-chloroisoquinoline in the presence of potassium tert-butoxide. mdpi.com Similarly, the synthesis of Paritaprevir utilizes a Williamson reaction between 3-hydroxy-L-proline and 6-chlorophenanthridine, facilitated by cesium carbonate in DMF. mdpi.com These examples highlight the utility of the Williamson ether synthesis in constructing complex molecules with phenoxy-like ether linkages attached to a pyrrolidine core.

Palladium-catalyzed cross-coupling reactions also offer a powerful alternative for forming the C-O bond. For instance, the Buchwald-Hartwig amination protocol can be adapted for C-O coupling, providing a versatile method for constructing aryl ethers under milder conditions than the classical Williamson synthesis.

Furthermore, palladium-catalyzed hydroarylation has been reported for the synthesis of 3-aryl pyrrolidines from N-alkyl pyrrolines, demonstrating a direct method to form a C-C bond at the 3-position. nih.gov While this specific reaction forms a C-C bond rather than the C-O bond of the phenoxy group, it illustrates the power of metal catalysis in functionalizing the pyrrolidine ring at the desired position. nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The development of stereoselective methods is crucial for obtaining specific enantiomers or diastereomers of substituted pyrrolidines, which often exhibit distinct biological activities. The synthesis of optically pure this compound can be approached by two main strategies: utilizing a chiral starting material or employing an asymmetric reaction.

The "chiral pool" approach is a common strategy where the synthesis begins with readily available, enantiomerically pure precursors such as proline or 4-hydroxyproline. nih.govresearchgate.net These natural amino acids provide a robust scaffold from which the desired 3-substituted pyrrolidine can be elaborated through a series of stereoretentive or stereoinvertive steps. For instance, (S)-prolinol, derived from the reduction of proline, is a common starting point for many pyrrolidine-containing drugs. nih.govresearchgate.net

Asymmetric reactions, such as 1,3-dipolar cycloadditions, represent another powerful tool for the stereocontrolled synthesis of the pyrrolidine ring. nih.govchemistryviews.org The reaction between an azomethine ylide and a dipolarophile can generate multiple stereocenters in a single step with high levels of regio- and stereoselectivity. nih.govchemistryviews.org The stereochemical outcome can often be controlled by using chiral catalysts or auxiliaries. Recently, a method for the stereoselective synthesis of densely substituted pyrrolidines with up to four stereogenic centers was developed using a [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate. chemistryviews.org

Intramolecular cyclization of acyclic precursors is another effective method. For example, copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides has been shown to produce 2,5-cis-pyrrolidines with excellent diastereoselectivity (>20:1 dr). nih.gov While this example focuses on 2,5-disubstitution, the principles of stereocontrolled cyclization can be adapted for the synthesis of 3-substituted pyrrolidines.

The table below summarizes various stereoselective approaches applicable to pyrrolidine synthesis.

| Synthetic Strategy | Key Features | Stereocontrol Element | Typical Precursors |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules. | Inherent chirality of the starting material. | L-Proline, 4-Hydroxyproline. nih.govresearchgate.net |

| 1,3-Dipolar Cycloaddition | Forms the pyrrolidine ring in a single step. | Chiral catalysts, auxiliaries, or substrates. | Azomethine ylides, alkenes. nih.govchemistryviews.org |

| Asymmetric Hydrogenation | Reduction of a prochiral precursor. | Chiral metal catalysts (e.g., Ru-based). | Pyrroline derivatives. |

| Intramolecular Cyclization | Ring formation from an acyclic chain. | Substrate-controlled or catalyst-controlled. | Alkenyl sulfonamides. nih.gov |

Advanced Synthetic Techniques and Green Chemistry Principles in Pyrrolidine Derivative Synthesis

Modern organic synthesis places increasing emphasis on the development of environmentally benign and efficient methodologies. The synthesis of pyrrolidine derivatives, including this compound, has benefited significantly from the adoption of advanced techniques and green chemistry principles.

Multicomponent Reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. tandfonline.com The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, often generated in situ, is a prime example of a three-component reaction used to build the pyrrolidine scaffold. tandfonline.comrsc.org These reactions adhere to green chemistry principles by maximizing atom economy and reducing the number of synthetic steps and purification procedures.

Green Solvents and Catalysts: A significant advancement is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Reactions performed in ethanol, water, or mixtures thereof are becoming increasingly common. rsc.orgsemanticscholar.org For example, an efficient and sustainable synthesis of novel pyrrolidine-fused spirooxindoles was developed via a three-component reaction in an ethanol-water mixture under catalyst-free conditions. rsc.orgsemanticscholar.org Furthermore, the use of reusable, heterogeneous catalysts, such as L-proline functionalized magnetic nanorods, has been reported for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org These catalysts can be easily recovered and reused, minimizing waste and cost. rsc.org

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.gov This increased efficiency contributes to the green credentials of a synthetic process. Ultrasound irradiation is another non-conventional energy source used to promote the synthesis of pyrrolidine derivatives under green conditions. tandfonline.com

The table below highlights several green chemistry approaches applied to the synthesis of pyrrolidine derivatives.

| Green Chemistry Approach | Technique/Principle | Advantages | Example Application |

| Atom Economy | Multicomponent Reactions (MCRs) | Reduces steps, minimizes waste, increases efficiency. | One-pot, three-component synthesis of spiro-pyrrolidines. rsc.org |

| Safer Solvents | Use of Ethanol/Water | Reduces toxicity and environmental impact. | Domino reaction for pyrrolidine-fused spirooxindoles in EtOH/H₂O. rsc.orgsemanticscholar.org |

| Catalysis | Reusable Heterogeneous Catalysts | Simplifies product purification, allows catalyst recycling. | L-proline functionalized magnetic nanorods. rsc.org |

| Energy Efficiency | Microwave-Assisted Synthesis (MAOS) | Faster reaction times, improved yields, reduced energy consumption. | General synthesis of pyrrolidine scaffolds. nih.gov |

| Renewable Feedstocks | Use of Bio-based Starting Materials | Reduces reliance on petrochemicals. | Synthesis from precursors like proline. nih.govresearchgate.net |

By integrating these advanced techniques and green principles, the synthesis of this compound and its analogues can be achieved with greater efficiency, reduced environmental impact, and improved sustainability.

Investigational Biological Activities and Mechanistic Studies of 3 2 Phenoxyethyl Pyrrolidine Analogues

Enzyme Inhibition Potentials of Pyrrolidine-Phenoxyethyl Derivatives

Derivatives of 3-(2-phenoxyethyl)pyrrolidine have been the subject of numerous studies to evaluate their inhibitory effects on various enzymes. These investigations have revealed significant potential for this chemical class to interact with and inhibit the function of enzymes involved in inflammatory and metabolic pathways.

Leukotriene A4 Hydrolase (LTA4H) Inhibition

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator nih.gov. Consequently, inhibitors of LTA4H are of significant interest as potential anti-inflammatory agents. Research has identified that analogues of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine are potent inhibitors of LTA4H nih.gov.

Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of this class of compounds. These efforts have led to the identification of clinical candidates such as SC-57461A, which is a potent inhibitor of LTA4H nih.gov. Further exploration of related structures has yielded additional potent inhibitors of the enzyme, demonstrating good oral activity in preclinical models nih.gov.

| Compound | Target | IC50 | Reference |

| 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine analogue | LTA4H | Potent Inhibition | nih.gov |

| SC-57461A | LTA4H | Potent Inhibition | nih.gov |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The pyrrolidine (B122466) ring is a key pharmacophoric element in many potent DPP-IV inhibitors nih.govresearchgate.netoatext.com.

While specific studies focusing exclusively on this compound analogues are not extensively detailed in the available literature, the broader class of pyrrolidine derivatives has been thoroughly investigated. For instance, a 2-benzylpyrrolidine derivative was identified as a potent DPP-IV inhibitor with an IC50 of 0.3 ± 0.03 µM oatext.com. SAR studies have shown that the stereochemistry and substituents on the pyrrolidine ring are critical for potent inhibitory activity researchgate.net.

| Compound Class | Target | Key Findings | Reference |

| 2-Benzylpyrrolidine derivative | DPP-IV | IC50 of 0.3 ± 0.03 µM | oatext.com |

| Pyrrolidine amides | DPP-IV | Electronic effects of substituents on the pyrrolidine ring are important for activity. | researchgate.net |

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. While direct studies on this compound analogues are limited, research on structurally related phenoxyethyl piperidine and morpholine derivatives provides valuable insights nih.gov.

In one study, a series of compounds bearing a phenoxyethyl amine moiety were synthesized and evaluated for their cholinesterase inhibitory activity. Compound 5c from this series, a phenoxyethyl piperidine derivative, was found to be a potent inhibitor of electric eel AChE (eeAChE) with an IC50 of 0.50 µM nih.gov. Another compound, 7c , demonstrated dual inhibitory activity against both eeAChE and equine BChE (eqBuChE) nih.gov. These findings suggest that the phenoxyethyl moiety linked to a nitrogenous heterocycle is a promising scaffold for the development of cholinesterase inhibitors.

| Compound | Target | IC50 | Reference |

| 5c (phenoxyethyl piperidine derivative) | eeAChE | 0.50 µM | nih.gov |

| 7c (phenoxyethyl morpholine derivative) | eeAChE | 35.6 ± 3.7 µM | nih.gov |

| eqBuChE | 2.5 ± 0.6 µM | nih.gov |

Autotaxin (ATX) Inhibition

Autotaxin (ATX) is a secreted lysophospholipase D that produces the bioactive lipid lysophosphatidic acid (LPA), which is involved in various pathological processes, including cancer and fibrosis nih.govresearchgate.net. Therefore, ATX inhibitors are of significant therapeutic interest. A novel class of ATX inhibitors based on optically active derivatives of 2-pyrrolidinone and pyrrolidine heterocycles has been synthesized and evaluated nih.govresearchgate.net.

Several of these derivatives exhibited significant in vitro activity. For instance, the hydroxamic acid derivative 16 and the carboxylic acid derivative 40b showed IC50 values of 700 nM and 800 nM, respectively nih.govresearchgate.net. More impressively, boronic acid derivatives such as 3k and 21 were found to be highly potent inhibitors of ATX, with IC50 values of 50 nM and 35 nM, respectively nih.govresearchgate.net.

| Compound | Compound Type | Target | IC50 | Reference |

| 16 | Hydroxamic acid derivative | ATX | 700 nM | nih.govresearchgate.net |

| 40b | Carboxylic acid derivative | ATX | 800 nM | nih.govresearchgate.net |

| 3k | Boronic acid derivative | ATX | 50 nM | nih.govresearchgate.net |

| 3l | Boronic acid derivative | ATX | 120 nM | nih.govresearchgate.net |

| 3m | Boronic acid derivative | ATX | 180 nM | nih.govresearchgate.net |

| 21 | Boronic acid derivative | ATX | 35 nM | nih.govresearchgate.net |

Glycosidase and Aldose Reductase Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic approach for managing type 2 diabetes nih.gov. Aldose reductase is an enzyme implicated in the development of diabetic complications researchgate.net. Polyhydroxylated pyrrolidine derivatives have been investigated as dual inhibitors of both α-glucosidase and aldose reductase researchgate.net.

While specific data on this compound analogues in this context is scarce, studies on other pyrrolidine derivatives have shown promising results. For example, certain polyhydroxylated pyrrolidines have been shown to effectively inhibit both α-glucosidase and aldose reductase, suggesting a potential dual-action profile for diabetes treatment researchgate.net. One particular study identified a polyhydroxylated pyrrolidine derivative, compound 29 , which exhibited 57% inhibition of aldose reductase 2 (ALR2) researchgate.net.

| Compound Class | Target | Key Findings | Reference |

| Polyhydroxylated pyrrolidines | α-Glucosidase and Aldose Reductase | Dual inhibitory activity. | researchgate.net |

| Compound 29 | Aldose Reductase 2 (ALR2) | 57% inhibition. | researchgate.net |

Receptor Modulation Studies

In addition to enzyme inhibition, analogues of this compound have been explored for their ability to modulate the function of various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Research into 3-pyrrolidine-indole derivatives has identified them as selective modulators of 5-HT2 receptors, which are implicated in various mental disorders nih.gov. Furthermore, studies on perhydroquinoxaline-based analogues incorporating a pyrrolidine ring have shown affinity for the κ-opioid receptor mdpi.com. One such compound demonstrated moderate affinity with a Ki of 599 nM mdpi.com.

| Compound Class/Derivative | Receptor Target | Affinity (Ki) | Key Findings | Reference |

| 3-Pyrrolidine-indole derivatives | 5-HT2 Receptors | - | Selective modulators. | nih.gov |

| Perhydroquinoxaline-based pyrrolidine | κ-Opioid Receptor | 599 nM | Moderate affinity. | mdpi.com |

Nicotinic Acetylcholine Receptor (nAChR) Agonism/Antagonism

Analogues of this compound have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs), which are crucial for various physiological and pathological processes in the central and peripheral nervous systems. The α4β2 subtype of nAChRs is particularly abundant in the brain and is a key target for therapeutic development. mdpi.comunimi.it

Research into pyrrolidinyl benzofurans and benzodioxanes, which share structural similarities with this compound, has demonstrated that modifications to the aromatic ring system can significantly influence affinity and selectivity for different nAChR subtypes. unimi.itnih.gov For instance, hydroxylation of the benzene ring in these analogues has been shown to result in high affinity for the α4β2 nAChR and selectivity over the α3β4 subtype. nih.gov

The activity of these compounds can also be influenced by the stoichiometry of the α4β2 receptor, which can exist in a high-sensitivity (HS) (α4)2(β2)3 form and a low-sensitivity (LS) (α4)3(β2)2 form. unimi.itnih.gov Certain pyrrolidinyl benzodioxane derivatives have shown selective activation of the (α4)2(β2)3 nAChR isoform. nih.gov This selectivity is significant as chronic nicotine exposure has been linked to an increased expression of the high-sensitivity form of the receptor. nih.gov The development of selective modulators for different nAChR subtypes and stoichiometries holds therapeutic potential for a range of neurological conditions. mdpi.com

Table 1: Investigated Pyrrolidine Analogues and their nAChR Activity

| Compound Type | Target Receptor | Observed Activity |

|---|---|---|

| Pyrrolidinyl benzofurans | α4β2 nAChR | High affinity and selectivity unimi.itnih.gov |

| Pyrrolidinyl benzodioxanes | α4β2 nAChR | High affinity and selectivity unimi.itnih.gov |

| 7-Hydroxybenzodioxane derivative | (α4)2(β2)3 nAChR | Selective activation nih.gov |

Anticonvulsant Activity Profiling

Several studies have focused on the anticonvulsant potential of this compound analogues, particularly derivatives of pyrrolidine-2,5-dione. These compounds have been evaluated in various animal models of epilepsy, including the maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.comnih.govmdpi.com

In one study, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their antiseizure properties. A lead compound from this series demonstrated significant anticonvulsant activity in both the MES and 6 Hz models, which are representative of generalized and focal seizures, respectively. mdpi.com This compound also showed a favorable protective index compared to established antiepileptic drugs like valproic acid and ethosuximide. mdpi.com

Another study on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives also identified compounds with potent anticonvulsant activity in the MES and 6 Hz tests. nih.govnih.gov The most promising compound from this series exhibited a better efficacy profile than valproic acid and ethosuximide in these models. nih.govnih.gov Mechanistic studies suggested that the anticonvulsant action of some of these derivatives may involve the modulation of voltage-gated sodium and calcium channels. nih.govmdpi.comnih.gov

Table 2: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound Series | Seizure Model | Key Findings |

|---|---|---|

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | MES, 6 Hz | Identified a lead compound with high activity and a favorable protective index. mdpi.com |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-diones | MES, 6 Hz, scPTZ | A promising compound showed higher efficacy than reference drugs. nih.govnih.gov |

| 3-(2-Chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamides | MES, 6 Hz | A lead compound demonstrated superior ED50 and protective index values compared to valproic acid. mdpi.com |

Anti-inflammatory Response Evaluation

The anti-inflammatory potential of this compound analogues has been another area of active research. Pyrrolidine derivatives have been synthesized and screened for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov

In one investigation, newly synthesized pyrrolidine derivatives were evaluated for their in vivo analgesic and anti-inflammatory activities. The study identified compounds with significant anti-inflammatory responses in a carrageenan-induced rat paw edema model. researchgate.net Molecular docking studies suggested that the mechanism of action for these compounds may involve the inhibition of COX enzymes. researchgate.netnih.gov

Another study synthesized a pivalate-based Michael product and evaluated its in vitro inhibitory potentials against COX-1, COX-2, and 5-lipoxygenase (5-LOX). nih.govmdpi.com The compound demonstrated inhibitory activity against all three enzymes, with the most potent inhibition observed against 5-LOX. nih.govmdpi.com In vivo anti-inflammatory studies using a carrageenan-induced edema model also showed a significant reduction in inflammation. nih.govmdpi.com

Table 3: Anti-inflammatory Activity of Pyrrolidine Derivatives

| Compound Type | Target Enzymes | In Vivo Model | Key Findings |

|---|---|---|---|

| Novel Pyrrolidine Derivatives | COX-1, COX-2 | Carrageenan-induced rat paw edema | Highest anti-inflammatory response observed for a specific derivative. researchgate.net |

| Pivalate-based Michael product | COX-1, COX-2, 5-LOX | Carrageenan-induced edema | Significant reduction in inflammation. nih.govmdpi.com |

Antimicrobial and Antifungal Properties

The search for novel antimicrobial and antifungal agents has led to the investigation of this compound analogues. Derivatives of 2,3-pyrrolidinedione have shown promising activity against bacterial biofilms, which are a significant challenge in the treatment of infections. nih.gov

A study on a library of 2,3-pyrrolidinedione analogues identified compounds that exhibited more than 80% inhibition of Staphylococcus aureus biofilm formation at a concentration of 40 μM, while showing only modest antibacterial activity against planktonic bacteria. nih.gov This suggests that these compounds may act as adjuvants to traditional antibiotics by targeting biofilm formation. nih.gov

Other research has explored the antimicrobial and antifungal activities of pyrrolidine-2,5-dione derivatives. In one study, synthesized compounds displayed moderate activity against a panel of bacterial and fungal species. scispace.com Another investigation into 2,3-pyrrolidinedione derivatives against oral pathogens found that a promising compound showed significant antimicrobial activity against Streptococcus mutans and Candida albicans, comparable to the antiseptic chlorhexidine. unimi.it

Table 4: Antimicrobial and Antifungal Activity of Pyrrolidine Derivatives

| Compound Series | Target Organisms | Key Findings |

|---|---|---|

| 2,3-Pyrrolidinedione analogues | Staphylococcus aureus | Significant inhibition of biofilm formation. nih.gov |

| Pyrrolidine-2,5-dione derivatives | Various bacteria and fungi | Moderate antimicrobial and antifungal activities. scispace.com |

| 2,3-Pyrrolidinedione derivatives | Streptococcus mutans, Candida albicans | Antimicrobial activity comparable to chlorhexidine. unimi.it |

Antineoplastic Activity and Cellular Mechanism Investigations

The potential of this compound analogues as anticancer agents has been explored through various in vitro and in silico studies. These investigations have focused on their cytotoxic effects on cancer cell lines and the underlying cellular mechanisms, including kinase inhibition, cell cycle regulation, and apoptosis induction. monash.edumdpi.com

Protein kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of cancer. Small molecule inhibitors of protein kinases have emerged as important therapeutic agents. symansis.com Pyrrolidine-based compounds have been identified as inhibitors of various kinases involved in cell cycle control.

For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication. nih.gov Additionally, certain pyrido[2,3-d]pyrimidine compounds have been shown to inhibit Wee1 kinase, which plays a critical role in the G2/M cell cycle checkpoint. nih.gov Inhibition of these kinases can lead to cell cycle arrest and prevent the proliferation of cancer cells. Pan-CDK inhibitors like roscovitine have also been shown to suppress tumor growth by inducing cell cycle arrest. researchgate.net

Inducing apoptosis, or programmed cell death, in cancer cells is a major goal of cancer therapy. Several studies have demonstrated the ability of this compound analogues to trigger apoptosis in various cancer cell lines.

One study on 1-benzylpyrrolidin-3-ol analogues found that lead compounds exhibited selective cytotoxicity towards human promyelocytic leukemia (HL-60) cells and induced apoptosis at micromolar concentrations. monash.edu In silico studies suggested that these compounds may target caspase-3, a key executioner enzyme in the apoptotic pathway. monash.edu Another investigation into amphiphilic pyrrolidine derivatives revealed that compounds with two hydroxyl groups induced cell death in a variety of pancreatic cancer cell lines, with a potent apoptotic response observed for a specific diol-derived pyrrolidine. nih.gov

Furthermore, a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives identified a compound that induced apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. mdpi.comresearchgate.net In vivo studies with this compound also showed a significant decrease in solid tumor mass. mdpi.comresearchgate.net

Table 5: Antineoplastic Mechanisms of Pyrrolidine Analogues

| Compound Series | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| 1-Benzylpyrrolidin-3-ol analogues | HL-60 (leukemia) | Apoptosis induction, potential caspase-3 targeting monash.edu |

| Amphiphilic pyrrolidine derivatives | Pancreatic cancer cells | Apoptosis induction nih.gov |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | MCF-7 (breast cancer) | Apoptosis induction mdpi.comresearchgate.net |

| 1H-Pyrrolo[2,3-b]pyridine derivatives | Not specified | Cdc7 kinase inhibition nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | B16 mouse melanoma | Wee1 kinase inhibition, G2/M checkpoint abrogation nih.gov |

Herbicidal and Plant Growth Regulatory Effects

Research into novel pyrrolidine-2,4-dione derivatives has identified promising candidates for herbicidal activity. Specifically, analogues incorporating a substituted phenoxyethyl moiety have demonstrated inhibitory effects on plant growth. In a study evaluating these compounds, their herbicidal activity was tested against model plants, barnyard grass (Echinochloa crus-galli) and rape (Brassica campestris), using a Petri dish culture method. rsc.org

Most of the synthesized compounds in this study exhibited moderate to good inhibitory activities at a concentration of 100 μg/mL. rsc.org Two compounds, 10q and 10n , were particularly effective. Compound 10n showed the highest herbicidal activity against the roots of rape seedlings with an inhibition rate of 84.0%, while compound 10q displayed the highest inhibition rate of 65.6% against the roots of barnyard grass. rsc.org These findings suggest that the incorporation of a substituted phenoxyethyl moiety into a pyrrolidine-2,4-dione structure is a valuable strategy for the development of new herbicides. rsc.org

The general class of plant growth regulators (PGRs) encompasses a wide range of compounds that can influence plant development. fbn.comahdb.org.ukeagri.orgmdpi.com These are typically categorized as growth promoters, like auxins and cytokinins, or growth inhibitors, such as abscisic acid. fbn.com Some PGRs act by inhibiting the biosynthesis of essential plant hormones like gibberellins. ahdb.org.uk The herbicidal effects observed in the this compound analogues can be classified under plant growth regulation, specifically as inhibitory.

Table 1: Herbicidal Activity of Selected this compound Analogues

| Compound | Test Plant | Inhibition Rate (%) at 100 µg/mL |

|---|---|---|

| 10n | Rape (Brassica campestris) | 84.0 |

| 10q | Barnyard Grass (Echinochloa crus-galli) | 65.6 |

In Vitro Pharmacological Characterization Methodologies

To assess the biological activities of novel chemical entities like this compound analogues, a variety of in vitro pharmacological characterization methodologies are employed. These can be broadly categorized into cell-based assays and biochemical assays.

One widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. frontiersin.org The reduction of MTT by mitochondrial dehydrogenases to a purple formazan product is proportional to the number of living cells. frontiersin.org For example, in the assessment of certain pyrrolidine-derived compounds, the MTT assay was used to determine their antiproliferative effects on cancer cell lines and normal cell lines by incubating the cells with various concentrations of the compounds for a specified period.

Another approach is the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay , which also measures metabolic activity to determine cell viability and cytotoxicity. biointerfaceresearch.comnih.gov This method was employed to evaluate the toxicity of thiazole-based pyrrolidine derivatives on L929 mammalian cells. biointerfaceresearch.comnih.gov

Cytotoxicity assays can also directly measure cell death. For instance, some studies on pyrrolidine derivatives have utilized methods to assess compromised plasma membrane permeability, providing a direct measure of cell death that is independent of metabolic activity. This is particularly important when evaluating compounds that may interfere with mitochondrial function without directly causing cell death. frontiersin.org

Biochemical assays are designed to investigate the interaction of a compound with a specific molecular target, such as an enzyme or a receptor. These assays are fundamental in elucidating the mechanism of action.

For pyrrolidine analogues with potential herbicidal activity, a key biochemical assay would involve testing their ability to inhibit specific enzymes that are crucial for plant survival. For instance, many commercial herbicides target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govmdpi.com An assay to evaluate HPPD inhibition would typically involve a recombinant form of the enzyme and a method to measure its catalytic activity in the presence and absence of the test compound. The inhibitory potency is often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com

In the context of other biological activities, biochemical assays for pyrrolidine derivatives have been used to assess their inhibitory effects on various enzymes. For example, some pyrrolidine-2,3-dione derivatives were evaluated for their ability to inhibit the transpeptidase activity of P. aeruginosa PBP3 using a fluorometric assay. nih.gov Similarly, other studies have identified pyrrolidinediones as inhibitors of the bacterial enzyme MurA. nih.gov

Fluorescence polarization assays are another valuable tool to study ligand-receptor binding. This technique can be used to determine if a compound competes with a known fluorescent ligand for binding to a specific target, thereby identifying competitive inhibitors. nih.gov

Molecular Basis of Biological Interactions and Target Identification

Understanding the molecular basis of a compound's biological activity involves identifying its specific molecular target and characterizing the interactions at the atomic level. For herbicidal analogues of this compound, this would involve identifying the plant enzyme or receptor they bind to.

Molecular docking is a computational technique frequently used to predict the binding mode of a small molecule to the active site of a target protein. mdpi.commdpi.comresearchgate.netnih.gov This method can provide insights into the potential molecular targets of a compound. For example, in the study of novel pyrido[2,3-d]pyrimidine herbicides, molecular docking suggested that the most active compound acts as an inhibitor of protoporphyrinogen oxidase (PPO). mdpi.com The docking studies can reveal key interactions, such as hydrogen bonds and π–π stacking, between the compound and the amino acid residues of the target enzyme, which are crucial for its inhibitory activity. mdpi.com

The inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) are a known class of herbicides. nih.gov These compounds typically possess a tricarbonyl methane structure that can enolize and chelate with the Fe2+ ion in the active site of the HPPD enzyme, thus inhibiting it. nih.gov The pyrrolidine-2,4-dione moiety present in some of the active herbicidal analogues of this compound is a tricarbonyl methane structure, suggesting that HPPD could be a potential molecular target. nih.govnih.gov

Further experimental validation is necessary to confirm the targets identified through computational methods. This can be achieved through biochemical assays with the purified target enzyme, as described in the previous section.

Future Research Directions and Translational Potential for 3 2 Phenoxyethyl Pyrrolidine Derivatives

Design and Synthesis of Novel Pyrrolidine-Phenoxyethyl Hybrid Molecules

A significant avenue for future research lies in the design and synthesis of hybrid molecules that incorporate the 3-(2-phenoxyethyl)pyrrolidine core. This strategy involves combining this key structural motif with other pharmacophores to create novel compounds with potentially synergistic or multi-target activities. nih.gov The pyrrolidine (B122466) ring is a versatile scaffold found in numerous bioactive compounds and approved drugs, making it an excellent anchor for creating diverse chemical libraries. nih.govresearchgate.netmdpi.com

Future synthetic strategies could focus on:

Pharmacophore Hybridization: The phenoxyethyl side chain can be systematically modified by introducing various substituents on the phenyl ring. Additionally, the pyrrolidine nitrogen offers a convenient point for derivatization, allowing for the introduction of other biologically active moieties. For instance, incorporating fragments known to interact with specific targets, such as those found in kinase inhibitors or GPCR ligands, could lead to compounds with novel pharmacological profiles. nih.gov

Stereoselective Synthesis: The stereochemistry of the pyrrolidine ring is crucial for biological activity. nih.gov Future synthetic efforts should prioritize stereoselective methods to produce enantiomerically pure compounds. This will enable a more precise understanding of structure-activity relationships (SAR) and the identification of the most potent and selective stereoisomer. nih.gov

Bioisosteric Replacement: To fine-tune the physicochemical and pharmacokinetic properties of lead compounds, bioisosteric replacement of the phenoxy group or the pyrrolidine ring could be explored. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems could modulate target binding and metabolic stability. patsnap.com

A recent study on pyrrolidine-based hybrids bearing indole, thiourea (B124793), and vinyl sulfone pharmacophores demonstrated the potential of a dual-target strategy, yielding compounds with potent inhibitory activity against human carbonic anhydrase II (hCAII) and acetylcholinesterase (AChE). nih.gov

| Hybrid Strategy | Example Pharmacophore | Potential Therapeutic Area |

| Kinase Inhibitor Hybrids | Indolinone | Oncology |

| GPCR Ligand Hybrids | Phenylpiperazine | CNS Disorders |

| Enzyme Inhibitor Hybrids | Thiophene | Infectious Diseases, Neurological Disorders |

This table is illustrative and provides examples of potential hybrid strategies.

Exploration of Undiscovered Biological Targets and Therapeutic Areas

While the initial biological profile of this compound derivatives may be established, a systematic exploration of new biological targets and therapeutic areas could unveil untapped potential. The pyrrolidine scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. researchgate.netresearchgate.net

Future research should involve:

Broad Biological Screening: Screening diverse libraries of this compound derivatives against a wide panel of biological targets, including enzymes, receptors, and ion channels, could identify unexpected activities.

Phenotypic Screening: Utilizing cell-based phenotypic screens can reveal compounds with desired functional effects without a priori knowledge of the specific molecular target. This approach can uncover novel mechanisms of action and therapeutic applications.

Target Deconvolution: For compounds identified through phenotypic screening, subsequent target deconvolution studies will be necessary to elucidate their mechanism of action.

Derivatives of the related pyrrolidine-2,5-dione scaffold have shown promise as potent antiseizure and antinociceptive agents, suggesting that neurological and pain-related disorders could be fruitful areas of investigation for this compound derivatives as well. mdpi.com Similarly, other pyrrolidine derivatives have been investigated for anticancer and anti-biofilm activities. mdpi.com

Development of Scalable and Sustainable Synthetic Routes

For any promising therapeutic candidate, the development of a scalable and sustainable synthetic route is crucial for further preclinical and clinical development. Early-stage discovery syntheses are often not amenable to large-scale production. Therefore, a key research direction will be the optimization of existing synthetic methods and the development of new, more efficient routes.

Key considerations for synthetic route development include:

Process Optimization: Optimizing reaction conditions (e.g., temperature, concentration, catalysts) to maximize yield and minimize reaction times.

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of less hazardous solvents, minimizing waste generation, and employing catalytic rather than stoichiometric reagents. nih.gov

Flow Chemistry: Exploring the use of continuous flow chemistry, which can offer advantages in terms of safety, scalability, and process control compared to traditional batch processing. dur.ac.uk

Starting Material Sourcing: Identifying readily available and cost-effective starting materials is essential for the economic viability of a large-scale synthesis. nih.gov

Recent advances in synthetic methodologies for pyrrolidine derivatives, such as palladium-catalyzed hydroarylation and tunable [3+2] annulations, provide a toolbox of modern synthetic methods that could be adapted for the efficient synthesis of this compound and its analogs. researchgate.netrsc.org

Application of Cheminformatics and Artificial Intelligence in Rational Drug Design

Cheminformatics and artificial intelligence (AI) are transforming the landscape of drug discovery and offer powerful tools to accelerate the design and optimization of this compound derivatives. umk.plnih.gov These computational approaches can help to prioritize synthetic efforts, predict biological activities, and design compounds with improved drug-like properties. easychair.org

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activity. patsnap.comumk.pl These models can then be used to predict the activity of virtual compounds and guide the design of more potent analogs.

Molecular Docking and Virtual Screening: Using molecular docking simulations to predict the binding mode of these compounds to their biological targets. patsnap.com This information can guide structure-based drug design efforts. Virtual screening of large compound libraries can also identify new derivatives with a high probability of being active.

De Novo Drug Design: Employing AI-based generative models to design novel this compound derivatives with desired properties. nih.gov These models can explore a vast chemical space and propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

ADMET Prediction: Utilizing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the design process. danaher.com This can help to identify and mitigate potential liabilities before significant resources are invested in their synthesis and testing. creative-biostructure.com

| Computational Method | Application | Potential Outcome |

| QSAR | Predict biological activity from chemical structure | Prioritization of synthetic targets |

| Molecular Docking | Predict binding mode at the target site | Guide for structure-based design |

| Generative AI Models | Design novel molecules with desired properties | Discovery of novel chemical scaffolds |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Early identification of potential liabilities |

This table provides a summary of computational methods and their applications in the rational drug design of this compound derivatives.

Strategic Approaches for Lead Optimization and Preclinical Candidate Selection

Once a promising lead compound from the this compound series is identified, a rigorous lead optimization process is required to refine its properties into a preclinical candidate. danaher.com This iterative process involves a cycle of design, synthesis, and testing to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. patsnap.combiobide.com

Key strategies for lead optimization include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the lead structure to understand the contribution of different functional groups to its biological activity. patsnap.com This helps in identifying regions of the molecule that can be modified to improve potency and selectivity.

Improving Metabolic Stability: Identifying and modifying metabolically labile sites within the molecule to enhance its half-life and oral bioavailability.

Enhancing Selectivity: Modifying the lead compound to increase its affinity for the desired target while reducing its interaction with off-targets, thereby minimizing the potential for side effects.

Optimizing Physicochemical Properties: Fine-tuning properties such as solubility and permeability to ensure good absorption and distribution in the body. creative-biostructure.com

The ultimate goal of lead optimization is to select a single preclinical candidate with a well-balanced profile of efficacy, safety, and drug-like properties to advance into formal preclinical development, which includes in-depth safety pharmacology and toxicology studies. creative-biostructure.combiobide.com

常见问题

Q. What advanced statistical tools can improve reproducibility in studies involving this compound?

- Methodological Answer : Apply Bayesian optimization to iteratively refine experimental parameters (e.g., reaction time, stoichiometry). Use machine learning (e.g., random forests) to predict optimal conditions from historical data. Implement blockchain-based data logging to ensure traceability and reduce human error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。